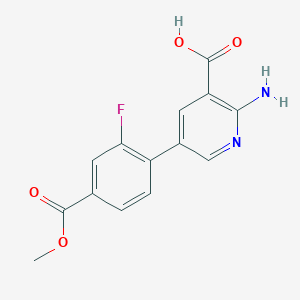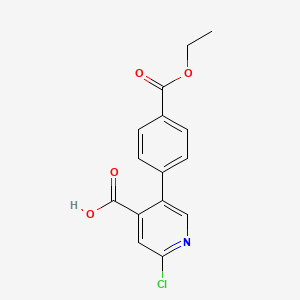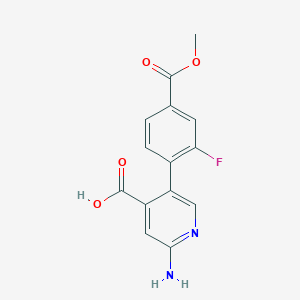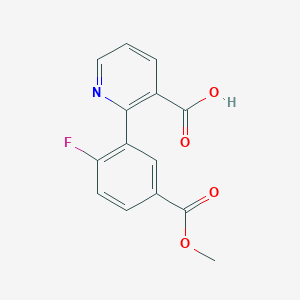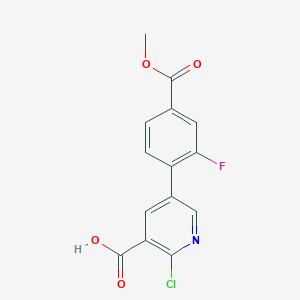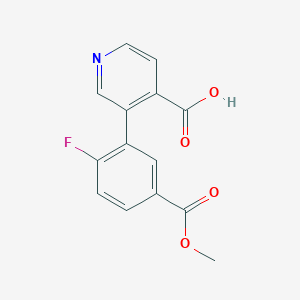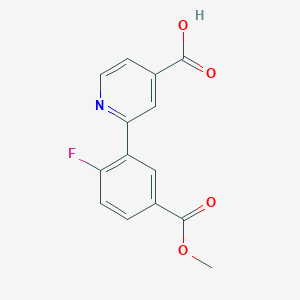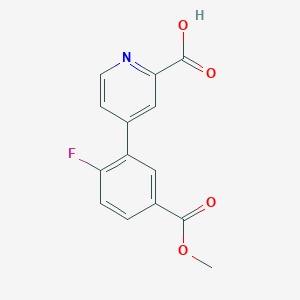
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (FMCPA) is an analog of nicotinic acid, an important biological molecule. It is a fluorinated derivative of nicotinic acid and has been used in various scientific experiments. FMCPA has been found to possess various biochemical and physiological effects, making it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used in various scientific experiments. It has been used as a ligand to study the binding of nicotinic acid receptor (NAR) and as an agonist of the NAR. It has also been used in studies of the structure and function of G-protein coupled receptors (GPCRs) and in studies of the role of NAR in metabolic processes. 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has also been used in studies of the effects of nicotinic acid on cell signaling pathways.
Wirkmechanismus
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% binds to the NAR and activates the G-protein coupled receptor (GPCR). This activation leads to the release of intracellular signaling molecules, such as cAMP, which activate downstream signaling pathways. These pathways lead to the activation of various metabolic processes, such as fatty acid oxidation and glucose uptake.
Biochemical and Physiological Effects
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in cells. It has also been found to reduce cholesterol levels in the blood. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, relatively stable, and has a low degree of toxicity. Additionally, 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has a high affinity for the NAR, making it a useful tool for studying the binding and activation of the receptor. However, 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is not as potent as other NAR agonists, making it less useful as a therapeutic agent.
Zukünftige Richtungen
Future research on 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% could focus on its potential therapeutic applications. Additional studies could be conducted to investigate the effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% on other metabolic processes, such as lipolysis and gluconeogenesis, and to investigate the effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% on other GPCRs. Additionally, further research could be conducted to investigate the potential anti-inflammatory and anti-oxidant effects of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%. Finally, research could be conducted to investigate the potential of 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% as a drug delivery agent.
Synthesemethoden
5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 5-methoxycarbonylphenylacetic acid with 2-fluorobenzoyl chloride in the presence of a base such as sodium carbonate. The second step involves the reaction of the resulting product with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction yields 5-(2-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% as the desired product.
Eigenschaften
IUPAC Name |
5-(2-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-3-12(15)11(5-8)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOZYHBRJSMWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688110 |
Source


|
| Record name | 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-92-4 |
Source


|
| Record name | 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

